6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3O. It is a derivative of pyrazolo[5,1-b][1,3]oxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- Pyrrolopyrazine derivatives
Uniqueness
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-3-9-6(10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJEKHFYKHDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=NN21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.